![molecular formula C12H19NO5 B6357748 5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid CAS No. 1538626-88-8](/img/structure/B6357748.png)

5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid

説明

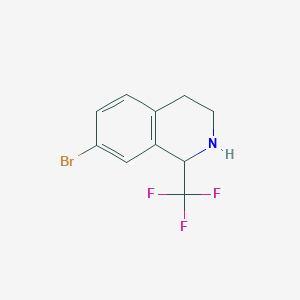

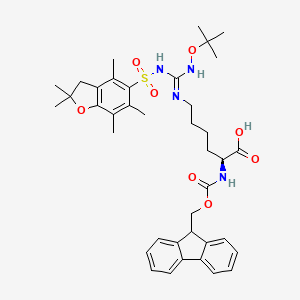

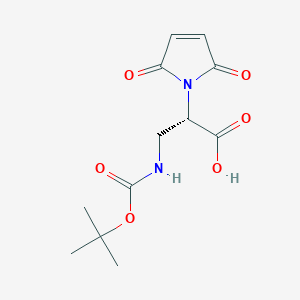

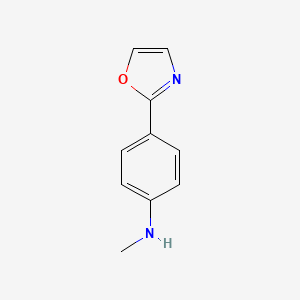

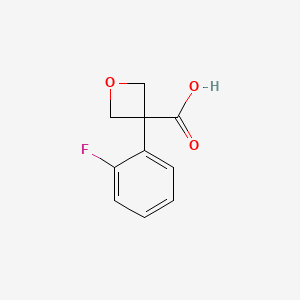

The compound “5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid” is a spirocyclic building block . It has a molecular weight of 257.29 . The IUPAC name for this compound is 5-(tert-butoxycarbonyl)-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-8(9(14)15)4-12(13)6-17-7-12/h8H,4-7H2,1-3H3,(H,14,15) . This code provides a textual representation of the molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.29 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用

Reactive Extraction and Supercritical Fluids

Research on the reactive extraction of carboxylic acids using organic solvents and supercritical fluids highlights the efficiency and environmental benefits of using supercritical CO2 for the separation of carboxylic acids from aqueous solutions. This method is noted for its higher yield, simplicity, and competitiveness compared to traditional separation methods, suggesting potential applications in the purification and isolation of specific carboxylic acids for research or industrial use (Djas & Henczka, 2018).

Biocatalyst Inhibition by Carboxylic Acids

A review on the inhibition of biocatalysts by carboxylic acids provides insights into how carboxylic acids, including potentially "5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid", could affect microbial fermentation processes. Understanding the toxic effects and mechanisms of action of carboxylic acids on microbes can inform the development of more robust biocatalysts and fermentation strategies, enhancing the production of bio-based chemicals and fuels (Jarboe, Royce, & Liu, 2013).

Fermentation Process Development for Biopolymers

The production of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs) from carboxylic acids is reviewed, illustrating the application of carboxylic acids as feedstocks in the biotechnological production of biodegradable polymers. This research underscores the importance of metabolic engineering and fermentation process optimization in utilizing carboxylic acids for sustainable material production (Sun, Ramsay, Guay, & Ramsay, 2007).

Safety and Hazards

特性

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-8(9(14)15)4-12(13)6-17-7-12/h8H,4-7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBYWVJOFBIKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC12COC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Boc-Amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B6357685.png)

![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)

![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-7-carboxylic acid](/img/structure/B6357710.png)

![Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95%](/img/structure/B6357717.png)